Murepavadin

Description

Properties

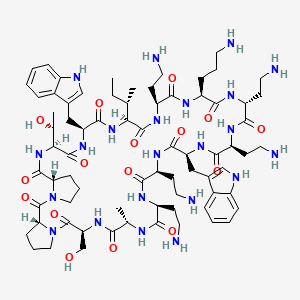

IUPAC Name |

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRXGOBXZLKHZ-NZUANIILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H112N22O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944252-63-5 | |

| Record name | Murepavadin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murepavadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 944252-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUREPAVADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Murepavadin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murepavadin (POL7080) represents a pioneering class of outer membrane protein-targeting antibiotics, exhibiting potent and specific bactericidal activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of this compound, its molecular interactions, and the resultant physiological consequences for the bacterium. This compound's novel mechanism centers on the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), a critical component of the LPS transport machinery in Gram-negative bacteria. By disrupting the final and essential step of outer membrane biogenesis—the insertion of LPS into the outer leaflet—this compound induces a cascade of events leading to membrane disorganization, increased permeability, and ultimately, cell death. This document provides a comprehensive overview of the experimental evidence supporting this mechanism, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key pathways and workflows.

Molecular Target and Binding Interaction

This compound's primary molecular target is the lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. LptD, in complex with the lipoprotein LptE, forms the outer membrane component of the Lpt machinery, which is responsible for the translocation of LPS from the periplasm to the cell surface.

This compound, a synthetic cyclic β-hairpin peptidomimetic, binds with high affinity to the periplasmic domain of LptD.[1][2][3] This interaction is highly specific to P. aeruginosa LptD, which contains a unique N-terminal insert domain not found in the LptD of other Gram-negative bacteria, contributing to this compound's narrow spectrum of activity.[4]

Binding Affinity

Microscale thermophoresis (MST) has been employed to quantify the binding affinity of a fluorescently labeled derivative of a this compound analogue (L27-11) to the LptD/E complex of P. aeruginosa.

| Compound | Target | Method | Kd (nM) |

| L27-11 (this compound analogue) | LptD/E complex | Microscale Thermophoresis (MST) | 13 ± 5 |

| Table 1: Binding affinity of a this compound analogue to the P. aeruginosa LptD/E complex.[3] |

Disruption of the Outer Membrane

By binding to LptD, this compound effectively obstructs the transport and insertion of LPS into the outer leaflet of the outer membrane.[5][6][7][8] This leads to a disruption of the asymmetric lipid bilayer, with an accumulation of LPS in the inner membrane and a relative increase in phospholipids (B1166683) in the outer leaflet.[7] The consequences of this disruption are multifaceted:

-

Increased Outer Membrane Permeability: The compromised integrity of the outer membrane leads to increased permeability to hydrophobic substances.[9]

-

Envelope Stress Response: The mislocalization of LPS and the overall disruption of the outer membrane trigger an envelope stress response in the bacterium, mediated by the sigma factor AlgU.[9]

-

Cell Death: The culmination of these effects leads to a loss of cellular homeostasis and ultimately, bactericidal activity.[5][8]

Experimental Workflow: Outer Membrane Permeability Assay

A common method to assess outer membrane permeability is the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. Upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

In Vitro Activity

This compound demonstrates potent and specific in vitro activity against a wide range of P. aeruginosa clinical isolates, including strains resistant to multiple other classes of antibiotics.

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| P. aeruginosa (All) | 1,219 | 0.12 | 0.12 |

| P. aeruginosa (MDR) | 300 | 0.12 | 0.25 |

| P. aeruginosa (XDR) | 167 | 0.12 | 0.25 |

| Table 2: In vitro activity of this compound against clinical isolates of P. aeruginosa.[5][10][11][12] |

| Organism Subset | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Colistin-non-susceptible | 50 | 0.25 | 0.25 |

| Ceftolozane/tazobactam-non-susceptible | 231 | 0.12 | 0.25 |

| Tobramycin-non-susceptible | 412 | 0.12 | 0.25 |

| Table 3: this compound activity against XDR P. aeruginosa isolates with specific resistance profiles.[13] |

Synergistic Interactions with Other Antibiotics

The disruption of the outer membrane by this compound can enhance the activity of other antibiotics that are normally hindered by this barrier.

This compound and β-Lactams

Sublethal concentrations of this compound increase the influx of β-lactam antibiotics, leading to enhanced bactericidal effects. A synergistic therapeutic effect has been observed in a mouse model of acute pneumonia when this compound is combined with ceftazidime/avibactam.[9]

This compound and Aminoglycosides

This compound enhances the bactericidal efficacies of aminoglycosides like tobramycin (B1681333) and amikacin (B45834). This is attributed to both the increased outer membrane permeability and an enhancement of the bacterial membrane potential, which promotes the intracellular uptake of aminoglycosides.[14]

This compound and Fluoroquinolones

This compound has been shown to enhance the bactericidal efficacy of ciprofloxacin (B1669076) by increasing its intracellular accumulation through the suppression of drug efflux pumps.[4]

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound.

Experimental Protocol: Murine Pneumonia Model

A common model to assess the in vivo efficacy of antibiotics against respiratory pathogens involves the induction of pneumonia in mice.

-

Infection: Mice are intranasally inoculated with a suspension of P. aeruginosa (e.g., 4 x 106 CFU of strain PA14).[4][14]

-

Treatment: At a specified time post-infection (e.g., 3 hours), mice are treated with this compound (e.g., 0.25 mg/kg), a comparator antibiotic, or a combination, typically administered intranasally or intravenously.[4][7][14]

-

Assessment: After a defined treatment period (e.g., 16 hours), mice are euthanized, and the bacterial load in the lungs is determined by homogenizing the lung tissue and plating serial dilutions to count colony-forming units (CFU).[4]

In a murine acute pneumonia model, the combination of this compound and amikacin showed a synergistic bactericidal effect.[14] Similarly, a combination of this compound with ceftazidime/avibactam demonstrated synergistic therapeutic effects.[7]

Resistance Mechanisms

While this compound has a low propensity for resistance development, mechanisms of reduced susceptibility have been investigated. These are primarily associated with modifications in the drug's target or the LPS structure itself.

-

LptD Alterations: A tandem duplication of 6 residues in the periplasmic region of LptD has been reported in strains with decreased susceptibility to this compound.[4]

-

LPS Modifications: Mutations in genes involved in lipopolysaccharide/lipid A biosynthesis, such as lpxL1 and lpxL2, have been linked to high-level this compound resistance. These mutations can lead to a lower abundance of hexa-acylated lipid A.[4]

Proteomic Response to this compound

The cellular response to this compound treatment involves significant changes in the bacterial proteome. Proteomic analyses of P. aeruginosa treated with sublethal concentrations of this compound have revealed alterations in the protein composition of both the inner and outer membranes.[9]

Experimental Protocol: Proteomic Analysis (BONCAT)

Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to analyze the proteome of specific bacterial subpopulations, such as those responding to antibiotic stress.

-

Labeling: P. aeruginosa cultures are incubated with a non-canonical amino acid (e.g., azidohomoalanine) in the presence or absence of this compound. This amino acid is incorporated into newly synthesized proteins.

-

Lysis and Click Chemistry: The bacterial cells are lysed, and the azide-modified proteins are selectively tagged with a reporter molecule (e.g., a biotin-alkyne) via a click chemistry reaction.

-

Enrichment: The biotin-tagged proteins are enriched from the total protein lysate using streptavidin-coated beads.

-

Mass Spectrometry: The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

This methodology allows for the specific identification of proteins that are actively synthesized during the cellular response to this compound.

Conclusion

This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. Its high specificity for LptD, coupled with its novel mode of disrupting the outer membrane, provides a potent and targeted bactericidal effect. The ability of this compound to synergize with existing classes of antibiotics further enhances its therapeutic potential. A thorough understanding of its molecular interactions, the resulting cellular responses, and the mechanisms of potential resistance is crucial for its continued development and clinical application. This guide provides a foundational resource for researchers and drug development professionals engaged in the study and application of this promising new antibiotic.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound activity tested against contemporary (2016-17) clinical isolates of XDR Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the Murepavadin-LptD Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (POL7080) is a pioneering antibiotic specifically targeting the outer membrane protein Lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the binding interaction between this compound and LptD, a critical mechanism for its potent and specific antimicrobial activity. By inhibiting LptD, this compound disrupts the essential process of LPS transport to the outer membrane, leading to bacterial cell death.[1][2][3][4] This document summarizes key quantitative binding data, details the experimental protocols used for characterization, and presents visual representations of the interaction and experimental workflows.

Introduction to this compound and its Target, LptD

This compound is a synthetic, cyclic β-hairpin peptidomimetic derived from protegrin I, a naturally occurring antimicrobial peptide.[1] Its unique mechanism of action circumvents common resistance pathways, making it a promising candidate against multidrug-resistant P. aeruginosa infections.[1] The molecular target of this compound is LptD, a crucial component of the LPS transport machinery in Gram-negative bacteria.[1][2] The LptD/E complex, situated in the outer membrane, is responsible for the final stage of LPS translocation from the periplasm to the cell surface.[5] The specificity of this compound for P. aeruginosa LptD is attributed to its interaction with a unique N-terminal domain present in the LptD of Pseudomonas species.[6]

The this compound-LptD Binding Interaction

Current research indicates that this compound binds to the periplasmic domain of LptD.[5][7] This interaction physically obstructs the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing cell envelope stress and bacterial death.[7] The stable β-hairpin conformation of this compound is essential for this high-affinity binding.[1]

Binding Affinity

Quantitative analysis of the binding affinity between this compound analogues and the LptD/E complex has been determined using MicroScale Thermophoresis (MST). These studies reveal a high-affinity interaction in the nanomolar range.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| L27-11 (this compound analogue) | P. aeruginosa LptD/E complex | MicroScale Thermophoresis (MST) | 13 ± 5 nM | Andolina et al., 2018 |

Experimental Protocols for Binding Site Characterization

The characterization of the this compound-LptD binding site has been achieved through a combination of biophysical and biochemical techniques. The following sections detail the methodologies for key experiments.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell, such as during a binding event.

Objective: To determine the binding affinity (Kd) of this compound to the LptD/E complex.

Materials:

-

Purified recombinant P. aeruginosa LptD/E complex

-

Fluorescently labeled this compound analogue (e.g., fl-L27-11)

-

MST buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)

-

Monolith NT.115 instrument (NanoTemper Technologies)

-

Standard and premium capillaries

Procedure:

-

Sample Preparation:

-

A series of 16 dilutions of the unlabeled LptD/E complex is prepared in MST buffer, starting from a high concentration (e.g., 1 µM) and performing 1:1 serial dilutions.

-

The fluorescently labeled this compound analogue is diluted to a constant final concentration (e.g., 10 nM) in MST buffer.

-

-

Binding Reaction:

-

Equal volumes of each LptD/E dilution are mixed with the fluorescently labeled this compound solution.

-

The mixtures are incubated for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

The samples are loaded into MST capillaries.

-

The capillaries are placed in the Monolith NT.115 instrument.

-

The MST experiment is performed, measuring the fluorescence change in response to the induced temperature gradient.

-

-

Data Analysis:

-

The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the LptD/E concentration.

-

The resulting binding curve is fitted to the Kd model using the MO.Affinity Analysis software to determine the dissociation constant.

-

Photolabeling and Mass Spectrometry

Photolabeling, in conjunction with mass spectrometry, is employed to identify the specific domain of LptD that interacts with this compound. This technique utilizes a photo-reactive analogue of this compound that covalently crosslinks to its binding partner upon UV irradiation.

Objective: To identify the binding domain of this compound on the LptD protein.

Materials:

-

Whole P. aeruginosa cells or purified LptD/E complex

-

Photo-activatable this compound analogue (e.g., PAL6)

-

UV light source (e.g., 365 nm)

-

SDS-PAGE equipment and reagents

-

In-gel digestion reagents (e.g., trypsin)

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Photolabeling:

-

In vivo:P. aeruginosa cells are incubated with the photo-activatable this compound analogue in the dark.

-

In vitro: The purified LptD/E complex is incubated with the photo-activatable analogue.

-

The samples are then exposed to UV light to induce covalent crosslinking.

-

-

Protein Separation and Identification:

-

The labeled proteins are separated by SDS-PAGE.

-

The protein band corresponding to LptD is excised from the gel.

-

-

Mass Spectrometry Analysis:

-

The excised protein band is subjected to in-gel digestion with trypsin.

-

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS data is analyzed to identify the peptides that are crosslinked to the this compound analogue, thereby pinpointing the binding region on LptD.

-

Visualizing the this compound-LptD Interaction and Experimental Workflows

Resistance Mechanisms

Resistance to this compound in P. aeruginosa has been linked to mutations within the LptD protein. Notably, a tandem duplication of six amino acid residues in the periplasmic β-jellyroll domain of LptD has been shown to confer resistance. This finding further corroborates the periplasmic domain as the primary binding site for this compound.

Conclusion and Future Directions

The characterization of the this compound-LptD binding site provides a solid foundation for understanding the mechanism of action of this novel antibiotic. The high-affinity interaction with the periplasmic domain of LptD underscores its potency and specificity. While the general binding region has been identified, the precise amino acid residues involved in the interaction are yet to be fully elucidated. Future studies employing techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be instrumental in providing a high-resolution structure of the this compound-LptD complex. This detailed structural information will not only refine our understanding of its mechanism but also guide the development of next-generation outer membrane protein-targeting antibiotics.

References

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]

- 5. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Murepavadin: A Technical Guide to its Chemical Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] As a novel Outer Membrane Protein Targeting Antibiotic (OMPTA), its unique mechanism of action and high potency against multidrug-resistant (MDR) strains make it a significant subject of study in the ongoing battle against antimicrobial resistance.[1][3] This document provides a detailed overview of the chemical structure of this compound and the methodologies employed for its synthesis.

Chemical Structure and Properties

This compound is a synthetic, cyclic 14-amino-acid peptide.[3][4] Its structure is based on protegrin I, a naturally occurring host-defense peptide, and is stabilized in a β-hairpin conformation by a D-proline-L-proline turn dipeptide.[1][5] This specific conformation is crucial for its biological activity.[1] The peptide sequence is cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala].[5][6] The presence of non-standard amino acids, such as D-isomers and diaminobutyric acid (Dab), is a key feature of its design.

Nuclear magnetic resonance studies have confirmed that the stable β-hairpin structure is essential for its interaction with the bacterial target.[1] Derivatives lacking this stable conformation lose their antimicrobial activity.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C73H112N22O16 | [7] |

| Molecular Weight | 1553.8 g/mol | [7] |

| IUPAC Name | (3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | [7] |

| CAS Number | 944252-63-5 | [7] |

Chemical Synthesis

The synthesis of this compound is a complex, multi-step process typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The overall process can be broken down into linear peptide assembly, cleavage and deprotection, cyclization, and final purification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Synthesis of the Antimicrobial Peptide this compound Using Novel Coupling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C73H112N22O16 | CID 91824766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preclinical Discovery and Evaluation of Murepavadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a pioneering antibiotic representing a new class of outer membrane protein-targeting antibiotics (OMPTAs).[1][2][3] It is a synthetic, cyclic beta-hairpin peptidomimetic derived from protegrin I (PG-1), a natural antimicrobial peptide.[4] this compound was specifically designed to combat infections caused by the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen notorious for its high levels of intrinsic and acquired resistance to multiple drugs.[5][6] This document provides a comprehensive overview of the preclinical research that underpinned the development of this compound, detailing its unique mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profile, and safety data.

Discovery and Optimization

The development of this compound originated from the host defense peptide protegrin I (PG-1), which exhibits broad-spectrum antimicrobial activity but is limited by its high hemolytic activity.[4] Through a process of iterative synthesis and optimization, analogues with increasingly potent and selective activity against Pseudomonas spp. were generated.[4] This optimization process led to the discovery of this compound, which demonstrated remarkable Pseudomonas-specific activity, high plasma stability, and a significantly improved safety profile, being non-hemolytic at concentrations up to 100 μg/mL.[4]

Mechanism of Action

This compound employs a novel mechanism of action that distinguishes it from all other classes of antibiotics.[4][5] It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][4][6] LptD is a crucial component of the LPS transport machinery, responsible for the final step of inserting LPS into the outer leaflet of the outer membrane.[2][7] By binding to LptD, this compound inhibits its function, leading to the disruption of the outer membrane, accumulation of LPS in the periplasm, and ultimately, bacterial cell death.[4][6][7] This targeted approach ensures high specificity for P. aeruginosa and minimizes off-target effects.[6]

In Vitro Activity

Preclinical studies have consistently demonstrated this compound's potent and specific bactericidal activity against a wide range of P. aeruginosa clinical isolates.[4] This includes strains resistant to multiple other classes of antibiotics, such as carbapenems and colistin.[4][5] A large surveillance study testing over 1,200 clinical isolates from the USA, Europe, and China showed a consistent MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of 0.12 to 0.25 mg/L.[2][4][8] Importantly, no cross-resistance with other antibiotics has been observed, which is consistent with its unique mechanism of action.[2][4]

| Parameter | Value | Reference |

| MIC50 (Broth Microdilution) | 0.125 mg/L | [9][10] |

| MIC90 (Broth Microdilution) | 2 mg/L | [9][10] |

| MIC90 (Surveillance Study) | 0.12 - 0.25 mg/L | [2][4][8] |

| Bactericidal Concentration (vs. 95.4% of strains) | 32 mg/L (within 1-5 h) | [9][10] |

Table 1: Summary of In Vitro Activity of this compound against P. aeruginosa.

In Vivo Efficacy

This compound has shown outstanding efficacy in various preclinical animal models of infection, including sepsis, lung, and thigh infection models.[4] These studies have been crucial in establishing its potential for treating serious infections in humans.

| Animal Model | Efficacy Metric | Value | Reference |

| Mouse Sepsis Model | ED50 | 0.25 - 0.55 mg/kg | [4] |

| Murine Pneumonia Model (with Amikacin) | Bacterial Load Reduction (Combination) | 756-fold | [11] |

| Murine Pneumonia Model (with Ciprofloxacin) | Bacterial Load Reduction (Combination) | 1171-fold | [12] |

| Neutropenic Mouse Lung Infection | Static fAUC/MIC | 27.78 | [13] |

| Neutropenic Mouse Lung Infection | 1-log reduction fAUC/MIC | 39.85 | [13] |

Table 2: Summary of In Vivo Efficacy of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile of this compound is characterized by linear and dose-proportional kinetics.[4] Studies in neutropenic mouse models have been instrumental in defining the pharmacodynamic (PD) index that best correlates with its efficacy. The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) was identified as the key driver of its antibacterial effect.[13] this compound also demonstrates good penetration into the epithelial lining fluid of the lungs, supporting its development for treating pneumonia.[4][14]

| Parameter | Species | Value | Reference |

| Half-life (single dose) | Healthy Humans | 2.52 to 5.30 h | |

| Total Clearance | Healthy Humans | 80.1 to 114 mL/h/kg | |

| Volume of Distribution | Healthy Humans | 415 to 724 mL/kg | |

| Plasma Peak Levels (subcutaneous) | Mice | 0.175 to 12.6 mg/liter | [1] |

| Plasma AUC (subcutaneous) | Mice | 0.186 to 30.0 mg·h/liter | [1] |

Table 3: Pharmacokinetic Parameters of this compound.

Resistance and Synergy

This compound has shown a low propensity for the development of resistance in vitro.[2] When resistance does occur, it has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1, lpxL2, and lptD.[9][15] Interestingly, studies have shown that this compound can act synergistically with other classes of antibiotics. For instance, it enhances the bactericidal activity of β-lactams by increasing the permeability of the outer membrane.[7] It also potentiates the efficacy of aminoglycosides by enhancing the bacterial membrane potential, which promotes the uptake of these drugs.[11][16] Furthermore, it has been shown to enhance the activity of ciprofloxacin (B1669076) by inhibiting drug efflux.[12][17]

Preclinical Safety and Toxicology

Preclinical safety studies indicated a favorable profile for this compound, with no significant hemolytic activity.[4] However, it was observed to activate mast cells via the MRGPRX2 receptor in vitro and its murine ortholog MrgprB2 in vivo, leading to degranulation and increased vascular permeability.[18] While early clinical trials in healthy volunteers showed that intravenous this compound was well-tolerated, a Phase III trial for hospital-acquired and ventilator-associated bacterial pneumonia was temporarily halted due to a higher-than-expected rate of acute kidney injury in the treatment group.[8][19] This has shifted the clinical development focus towards an inhaled formulation, which is expected to have lower systemic exposure and a better safety margin.[3][17][20]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

-

Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 37°C.

-

Inoculum Preparation: Colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted (typically 2-fold) in CAMHB in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Murine Pneumonia Model

-

Animal Model: CD-1 or similar strains of mice are used. Neutropenia is often induced by intraperitoneal injection of cyclophosphamide (B585) to create an immunocompromised state, mimicking that of susceptible patients.[1][13]

-

Infection: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sublethal dose of a P. aeruginosa strain.[11][12]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound is administered via a relevant route (e.g., subcutaneous, intratracheal, or inhalation).[1][14]

-

Monitoring and Endpoint: Animals are monitored for a set period (e.g., 24 hours). The primary endpoint is typically the bacterial burden in the lungs, determined by colony-forming unit (CFU) counts from lung homogenates.[1][13] Efficacy is assessed by the reduction in CFU counts compared to untreated control groups.

Conclusion

The preclinical development of this compound showcases a successful structure-based drug design approach, leading to a first-in-class antibiotic with a novel mechanism of action against the challenging pathogen P. aeruginosa. Its potent in vitro and in vivo activity, coupled with a low propensity for resistance, underscores its potential as a valuable therapeutic option. While systemic administration has faced safety challenges, the ongoing development of an inhaled formulation holds promise for the targeted treatment of pulmonary infections, particularly in patient populations like those with cystic fibrosis. The extensive preclinical data provides a solid foundation for its continued clinical evaluation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphor Receives Approval to Start First-in-Human Clinical Trial of Inhaled Antibiotic this compound - BioSpace [biospace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics and Safety of Intravenous this compound Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models [pubmed.ncbi.nlm.nih.gov]

- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 15. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 [frontiersin.org]

- 19. labiotech.eu [labiotech.eu]

- 20. researchgate.net [researchgate.net]

Murepavadin: A Technical Deep-Dive into the Development of a Novel Anti-Pseudomonal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to target Pseudomonas aeruginosa, a gram-negative bacterium notorious for its high levels of intrinsic and acquired resistance to multiple drug classes. This technical guide provides a comprehensive overview of the development history and timeline of this compound, from its discovery and optimization to its progression through preclinical and clinical trials. It details the compound's unique mechanism of action, summarizes key quantitative data from its development program, and outlines the experimental protocols for pivotal studies.

Development History and Timeline

This compound emerged from a rational drug design program aimed at developing synthetic mimics of protegrin I, a naturally occurring antimicrobial peptide.[1] The development journey, spearheaded by Polyphor AG (now Spexis), has been marked by both promising results and significant challenges, leading to a strategic shift in its clinical application.

Key Milestones in this compound Development:

-

Discovery and Optimization: this compound was developed through the optimization of a cyclic beta-hairpin peptidomimetic scaffold.[1] Structure-activity relationship (SAR) studies identified key residues crucial for its potent and specific activity against P. aeruginosa.[2]

-

Preclinical Development: Extensive in vitro and in vivo preclinical studies demonstrated this compound's potent bactericidal activity against a broad panel of clinical isolates of P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4]

-

Phase 1 Clinical Trials (Intravenous): Early clinical trials in healthy volunteers established the safety and pharmacokinetic profile of intravenously administered this compound. The drug was generally well-tolerated at single and multiple ascending doses.[5]

-

Phase 2 Clinical Trial (Intravenous): A Phase 2 trial (NCT02096328) in patients with ventilator-associated bacterial pneumonia (VABP) caused by P. aeruginosa showed promising efficacy. Initial reports indicated a high clinical cure rate of 91% (10 out of 11 evaluable patients) and a 28-day all-cause mortality rate of 9%.[6][7]

-

Phase 3 Clinical Trials (Intravenous) and Termination: Two pivotal Phase 3 trials, PRISM-MDR (NCT03409679) and PRISM-UDR (NCT03582007), were initiated to evaluate the efficacy and safety of intravenous this compound for the treatment of VABP.[8][9] However, enrollment was halted in May 2019 due to a higher-than-expected incidence of acute kidney injury (nephrotoxicity) in the this compound arm of the PRISM-MDR study (56% of patients).[10][11] The intravenous development program was subsequently discontinued.

-

Development of Inhaled Formulation: Following the termination of the intravenous program, development efforts were redirected towards an inhaled formulation of this compound for the treatment of chronic P. aeruginosa lung infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis.[12]

-

Phase 1 Clinical Trial (Inhaled): A Phase 1 study in healthy volunteers demonstrated that inhaled this compound was well-tolerated at all tested doses. The formulation achieved high concentrations in the epithelial lining fluid of the lungs with low systemic absorption, suggesting a favorable safety profile for this route of administration.[13]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Isolate Collection | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Global (US, Europe, China) | 1,219 | 0.12 | 0.12 | [14] |

| XDR Isolates (Europe & North America) | 785 | 0.12 | 0.25 | [15] |

| Cystic Fibrosis Isolates | 230 | 0.125 | 4 | [16] |

Table 2: Preclinical In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Efficacy Endpoint | Value | Reference |

| Sepsis Model | ED₅₀ | 0.25 - 0.55 mg/kg | [2] |

| Lung Infection Model | Bacterial Load Reduction | >2 log reduction at <1 mg/kg (intratracheal) | [12] |

| Lung Infection Model | fAUC/MIC for 1-log reduction | 39.85 | [3] |

Table 3: Phase 2 Clinical Trial (NCT02096328) of Intravenous this compound in VABP

| Endpoint | Result | Reference |

| Clinical Cure Rate (Test of Cure) | 91% (10/11 evaluable patients) | [6] |

| 28-day All-Cause Mortality | 9% | [6] |

Note: Data from this trial is limited due to the small sample size.

Table 4: Phase 3 Clinical Trial (PRISM-MDR) Safety Data (at time of halt)

| Adverse Event | This compound Arm | Comparator Arm | Reference |

| Acute Kidney Injury | 56% | 25-40% (expected) | [10][11] |

Table 5: Phase 1 Clinical Trial of Inhaled this compound in Healthy Volunteers

| Parameter | Doses | Result | Reference |

| Safety | Single ascending doses (12.5 mg to 300 mg) | Well-tolerated, no serious adverse events | [13] |

| Systemic Bioavailability | 300 mg single dose | <5% | [13] |

| Lung Concentration | 300 mg single dose | Levels in epithelial lining fluid remained above MIC₉₀ for P. aeruginosa at 24 hours post-dose | [13] |

Mechanism of Action and Signaling Pathway

This compound exerts its bactericidal effect through a novel mechanism of action that involves the specific targeting of the Lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[8][17] The Lpt complex is responsible for the transport and assembly of LPS, a critical component of the outer membrane in gram-negative bacteria.

By binding to LptD, this compound inhibits its function, leading to the disruption of LPS transport and insertion into the outer membrane.[17] This results in the accumulation of LPS in the periplasm and inner membrane, destabilizing the outer membrane and increasing its permeability.[18] The compromised outer membrane integrity ultimately leads to cell death.[2]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of clinical and reference strains of P. aeruginosa is used.

-

Inoculum Preparation: Bacterial colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates.

-

Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Lung Infection Model

The in vivo efficacy of this compound is assessed in a neutropenic mouse lung infection model.

-

Animal Model: Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa to establish a lung infection.[19]

-

Treatment: this compound is administered at various doses and schedules, typically starting 2 hours post-infection, via intratracheal or inhalation routes.[12]

-

Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and their lungs are homogenized. The bacterial load (CFU) in the lung homogenates is determined by plating serial dilutions on appropriate agar (B569324) media.

-

Data Analysis: The reduction in bacterial CFU in treated mice is compared to that in untreated control mice to determine the efficacy of this compound.

References

- 1. Spexis reports solid safety and pharmacokinetics results from first-in-human study with inhaled this compound, a novel macrocycle compound - BioSpace [biospace.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Pharmacokinetics and Safety of Intravenous this compound Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. New treatments of multidrug-resistant Gram-negative ventilator-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. jmilabs.com [jmilabs.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 13. Spexis reports results from Phase 1 trial of inhaled this compound – OINDPnews [oindpnews.com]

- 14. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmilabs.com [jmilabs.com]

- 16. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is this compound used for? [synapse.patsnap.com]

- 18. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Murepavadin: A Technical Guide to a Novel Anti-Pseudomonal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (formerly POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. Its novel mechanism of action, targeting the lipopolysaccharide (LPS) transport protein D (LptD), offers a promising alternative in an era of mounting antimicrobial resistance. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrammatic representations.

Introduction

Pseudomonas aeruginosa is a leading cause of hospital-acquired and ventilator-associated pneumonia, posing a significant threat due to its intrinsic and acquired resistance to a wide array of antibiotics.[1] this compound, a synthetic cyclic beta-hairpin peptidomimetic derived from protegrin I, represents a new class of outer membrane protein-targeting antibiotics.[2][3] It exhibits potent and specific bactericidal activity against P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][4] This document serves as a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound.

Mechanism of Action

This compound's unique mechanism of action centers on its high-affinity binding to the LptD protein, an essential component of the LPS transport machinery in the outer membrane of P. aeruginosa.[5][6] By binding to LptD, this compound obstructs the transport and insertion of LPS into the outer membrane, leading to the accumulation of LPS in the inner membrane, disruption of outer membrane integrity, and ultimately, cell death.[5][7][8] This targeted approach is highly specific to P. aeruginosa, largely sparing other Gram-negative and Gram-positive bacteria, as well as commensal microbiota.[2][9]

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad range of P. aeruginosa clinical isolates. Surveillance studies across the United States, Europe, and China have consistently shown low MIC50 and MIC90 values, even against MDR and XDR strains.[4][10]

Table 1: In Vitro Activity of this compound Against P. aeruginosa

| Isolate Collection (Number) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Global (1,219) | 0.12 | 0.12 | [10] |

| MDR Isolates | 0.12 | 0.25 | [4] |

| XDR Isolates (785) | 0.12 | 0.25 | [11] |

| Cystic Fibrosis Isolates | 0.125 | 2 | [12] |

MDR: Multidrug-resistant; XDR: Extensively drug-resistant.

In Vivo Efficacy

Preclinical studies in various animal models of P. aeruginosa infection have demonstrated the in vivo efficacy of this compound. These models are crucial for evaluating pharmacokinetic and pharmacodynamic (PK/PD) parameters and predicting clinical success.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Model | P. aeruginosa Strain(s) | Key Findings | Reference |

| Neutropenic lung infection | ATCC 27853, NCTC 13437, Isolate 16 | Dose-dependent reduction in bacterial burden. The fAUC/MIC ratio correlated best with efficacy. | [13][14] |

| Sepsis | Not specified | ED50 of 0.25 - 0.55 mg/kg. | [2] |

| Acute pneumonia | PA14 | Synergistic effect with ciprofloxacin (B1669076) and ceftazidime/avibactam. | [8][15] |

fAUC: area under the concentration-time curve for the unbound fraction of the drug; MIC: minimum inhibitory concentration; ED50: half maximal effective dose.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Strains: P. aeruginosa isolates, including reference strains (e.g., ATCC 27853) and clinical isolates, are used.[16]

-

Culture Medium: Cation-adjusted Mueller-Hinton broth (MHB) is the standard medium.[16]

-

Inoculum Preparation: A bacterial suspension with an optical density at 600 nm (OD600) of 0.2 is prepared and diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.[16]

-

Drug Dilution: this compound is serially diluted in the microtiter plates.

-

Incubation: The plates are incubated at 37°C for 18-20 hours.[16]

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that prevents visible bacterial growth.[16]

References

- 1. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. mewburn.com [mewburn.com]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

In Vitro Activity of Murepavadin Against Clinical Isolates of Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Murepavadin, a first-in-class peptidomimetic antibiotic, against clinical isolates of Pseudomonas aeruginosa. This compound represents a novel therapeutic approach, specifically targeting a key process in the outer membrane biogenesis of this challenging pathogen. This document summarizes key quantitative data from major surveillance studies, details the experimental protocols for susceptibility testing, and illustrates the compound's mechanism of action.

Introduction to this compound

This compound (formerly POL7080) is a synthetic, cyclic beta-hairpin peptidomimetic antibiotic with a novel mechanism of action.[1] It is being developed for the treatment of serious infections caused by Pseudomonas aeruginosa, including hospital-acquired and ventilator-associated pneumonia.[1][2] this compound's high specificity for P. aeruginosa minimizes the potential for disruption of the patient's native microbiota, a common consequence of broad-spectrum antibiotic use.[3]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][2][4] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, leading to the disruption of the membrane's integrity and ultimately, cell death.[2][5][6] This targeted action is highly specific to P. aeruginosa, rendering this compound largely inactive against other Gram-negative and Gram-positive bacteria.[1]

This compound's mechanism of action targeting LptD.

In Vitro Susceptibility of Pseudomonas aeruginosa

Multiple large-scale surveillance studies have demonstrated the potent in vitro activity of this compound against a global collection of clinical P. aeruginosa isolates.

Global Surveillance Study Data

A significant study evaluated 1,219 contemporary clinical isolates from the United States, Europe, and China.[1][7] this compound exhibited potent activity, with a Minimum Inhibitory Concentration for 90% of strains (MIC90) of 0.12 mg/L.[1] The compound was found to be 4- to 8-fold more active than colistin (B93849) and polymyxin (B74138) B against this collection of isolates.[4][7]

Table 1: In Vitro Activity of this compound and Comparators against P. aeruginosa Clinical Isolates (n=1,219)

| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |

| This compound | 0.12 | 0.12 |

| Colistin | 1 | 1 |

| Polymyxin B | 0.5 | 1 |

Data sourced from a surveillance study of isolates from the USA, Europe, and China.[7]

Activity Against Drug-Resistant Phenotypes

This compound has shown consistent potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates of P. aeruginosa.[7] In the global surveillance study, this compound maintained a low MIC90 against both MDR and XDR strains.[4][7]

Another study focusing on 785 XDR P. aeruginosa isolates collected from North America and Europe between 2016 and 2017 further confirmed these findings.[3][8][9] this compound was the most active agent tested against this challenging collection of isolates.[8]

Table 2: In Vitro Activity of this compound against Resistant P. aeruginosa Phenotypes

| Isolate Phenotype | Number of Isolates | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) |

| MDR | 300 | 0.12 | 0.25 |

| XDR | 167 | 0.12 | 0.25 |

| XDR (2016-2017) | 785 | 0.12 | 0.25 |

Data compiled from multiple surveillance studies.[7][9][10]

Furthermore, this compound has demonstrated potent activity against isolates resistant to other last-resort antibiotics, including colistin, ceftolozane/tazobactam, and tobramycin.[8][9]

Experimental Protocols

The in vitro activity data for this compound is primarily generated using the reference broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7][8]

Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines the typical procedure for determining the MIC of this compound against clinical isolates of P. aeruginosa.

Workflow for MIC determination by broth microdilution.

Key Methodological Components:

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing.[3][7]

-

Inoculum: A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is used.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

Quality Control: Standard quality control strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy of the results.[7]

Resistance Mechanisms

While this compound demonstrates a low propensity for resistance development, studies have begun to elucidate potential mechanisms.[6] Resistance has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1 and lpxL2.[11][12] Tandem duplications in the periplasmic region of LptD have also been reported.[11]

Conclusion

This compound exhibits potent and specific in vitro activity against a broad range of clinical P. aeruginosa isolates, including those with multidrug- and extensively drug-resistant phenotypes. Its novel mechanism of action, targeting the essential LptD protein, makes it a promising candidate for the treatment of severe P. aeruginosa infections. Standardized broth microdilution methods are employed to determine its in vitro efficacy. Further research into its clinical application is ongoing.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. jmilabs.com [jmilabs.com]

- 4. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound activity tested against contemporary (2016-17) clinical isolates of XDR Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

Murepavadin's Disruption of Bacterial Outer Membrane Integrity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murepavadin (POL7080) represents a first-in-class peptidomimetic antibiotic with a novel mechanism of action specifically targeting the outer membrane of Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with the lipopolysaccharide (LPS) transport machinery, the resulting compromise of the outer membrane's integrity, and the downstream cellular consequences. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction: A Novel Approach to a Priority Pathogen

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen responsible for severe and often multidrug-resistant (MDR) infections, particularly in hospital settings.[2][3] The World Health Organization has classified carbapenem-resistant P. aeruginosa as a priority pathogen for which new antibiotics are urgently needed.[4] this compound, a synthetic cyclic β-hairpin peptidomimetic derived from protegrin I, offers a highly specific and potent bactericidal activity against P. aeruginosa, including MDR strains.[1][5] Its unique mechanism, which targets an essential outer membrane protein, circumvents many existing resistance mechanisms and provides a promising avenue for treating challenging infections.[2][5]

Core Mechanism of Action: Targeting LPS Transport

The structural integrity of the Gram-negative outer membrane is critically dependent on the asymmetric bilayer, with lipopolysaccharide (LPS) forming the majority of the outer leaflet.[6][7] This barrier is maintained by the LPS transport (Lpt) bridge, a series of seven proteins (LptA-G) that shuttle LPS from its synthesis site in the inner membrane to the cell surface.[6][7]

The final and essential step of this process is mediated by the LptD/LptE complex, which inserts LPS into the outer membrane.[6] this compound exerts its antibiotic effect by specifically binding to the lipopolysaccharide transport protein D (LptD).[1][2][5] Mass spectrometry-based proteomic approaches have provided evidence that this compound interacts with the periplasmic segment of LptD.[6][8] This binding action obstructs the transport function of LptD, preventing the proper assembly of LPS into the outer membrane.[4][5] The inhibition of this crucial pathway leads to the accumulation of LPS in the inner membrane, ultimately causing catastrophic disruption of the outer membrane's integrity and cell death.[9][10]

Consequences of LptD Inhibition on Outer Membrane Integrity

The direct inhibition of LPS transport by this compound triggers a cascade of events that severely compromise the bacterial cell envelope.

Increased Outer Membrane Permeability

The primary consequence of faulty LPS assembly is a significant increase in the permeability of the outer membrane.[9][10][11] This has been demonstrated quantitatively using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the hydrophobic environment of a compromised membrane.[9][10][12] Studies show that even sublethal concentrations of this compound (e.g., 2x and 4x the Minimum Inhibitory Concentration) lead to a marked increase in NPN uptake, indicating a loss of barrier function.[9][11] This permeabilization is a key factor in this compound's bactericidal activity and its ability to synergize with other antibiotics.[9][10]

Induction of the Envelope Stress Response

Bacteria possess sophisticated systems to detect and respond to damage to their cell envelope. The mislocalization and accumulation of LPS in the inner membrane, caused by this compound, is a potent stress signal.[10] This triggers the AlgU-mediated envelope stress response in P. aeruginosa.[9][10] Proteomic and transcriptomic analyses reveal that this compound treatment leads to the upregulation of the anti-sigma factor MucA and the sigma factor AlgU.[9][10][11] This, in turn, induces the expression of genes involved in alginate synthesis, such as algD.[9][10] While this response is an attempt by the bacterium to tolerate the stress, genetic deletion of algU has been shown to reduce bacterial survival following this compound treatment, confirming the protective role of this pathway.[9][10]

Synergy with Other Antibiotics

The this compound-induced breach in the outer membrane's integrity creates an opportunity for other antibiotics to gain entry into the bacterial cell, leading to synergistic bactericidal effects.[9]

-

β-Lactams: The increased outer membrane permeability enhances the influx of β-lactam antibiotics, such as ceftazidime/avibactam, resulting in enhanced killing of P. aeruginosa.[9][10]

-

Aminoglycosides: this compound has been shown to enhance the bactericidal efficacy of aminoglycosides like tobramycin (B1681333) and amikacin.[4][13] This is attributed to the combined effects of outer membrane permeabilization and an enhancement of the inner membrane potential, which promotes the intracellular uptake of these drugs.[4][13]

-

Fluoroquinolones: this compound also promotes the bactericidal effect of ciprofloxacin. This is thought to occur through a dual mechanism: increased outer-membrane permeability facilitates drug entry, while suppression of multidrug efflux pumps increases intracellular accumulation.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects.

Table 1: In Vitro Activity and Effect on Bacterial Survival

| Parameter | Strain | This compound Concentration (µg/mL) | Result | Reference |

| MIC90 | 1219 clinical isolates | 0.12 | 90% of strains inhibited | [1] |

| MIC | P. aeruginosa PA14 | 0.0625 | Minimum Inhibitory Concentration | [9][10] |

| Survival | P. aeruginosa PA14 | 0.0625 (1x MIC) for 1 hr | 92.53% survival | [9][11] |

| Survival | P. aeruginosa PA14 | 0.125 (2x MIC) for 1 hr | 90.05% survival | [9][11] |

| Survival | P. aeruginosa PA14 | 0.25 (4x MIC) for 1 hr | 66.7% survival | [9][11] |

Table 2: Synergistic Effects with Other Antibiotics

| Combination | Strain | This compound Concentration (µg/mL) | Other Antibiotic (Concentration) | Outcome | Reference |

| This compound + Tobramycin | P. aeruginosa PA14 | 0.5 | Tobramycin (0.75 µg/mL) | 50- to 100-fold reduction in bacteria after 8 hrs | [4][13] |

| This compound + Amikacin | P. aeruginosa PA14 | 0.5 | Amikacin (1 µg/mL) | 50- to 100-fold reduction in bacteria after 8 hrs | [4][13] |

| This compound + Ceftazidime/avibactam | P. aeruginosa | Not specified | Ceftazidime/avibactam | Synergistic therapeutic effect in a mouse pneumonia model | [9][10] |

| This compound + Ciprofloxacin | P. aeruginosa | Not specified | Ciprofloxacin | Synergistic bactericidal effect in a mouse pneumonia model | [14][15] |

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate outer membrane integrity.

Protocol: Outer Membrane Permeability (N-Phenyl-1-naphthylamine - NPN Uptake Assay)

This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane.[12][16]

Materials:

-

Bacterial culture (P. aeruginosa) grown to mid-log phase (OD600 ≈ 1.0).

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB).

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

-

This compound stock solution.

-

96-well black, clear-bottom microplates.

-

Fluorometer (Excitation: 350 nm, Emission: 420 nm).

Procedure:

-

Bacterial Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh CA-MHB. Incubate at 37°C with shaking until the culture reaches an OD600 of approximately 1.0.[10]

-

Cell Resuspension: Harvest the cells by centrifugation and wash them with fresh CA-MHB. Resuspend the bacterial pellet in CA-MHB to a final OD600 of 0.5.[10]

-

Treatment: Aliquot the bacterial suspension into microcentrifuge tubes. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control. Incubate at 37°C for 1 hour.[10]

-

NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.[12]

-

Fluorescence Measurement: Immediately transfer the samples to a 96-well plate. Measure the fluorescence intensity using a fluorometer with excitation set to 350 nm and emission to 420 nm.[12]

-

Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control. A higher fluorescence reading indicates increased NPN uptake and therefore greater outer membrane permeability.

Protocol: Inner Membrane Integrity (Propidium Iodide - PI Assay)

This assay determines the integrity of the inner bacterial membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross intact membranes. It only enters cells with compromised inner membranes, where it binds to DNA and fluoresces strongly.[16][17]

Materials:

-

Bacterial culture and this compound-treated samples (prepared as in section 5.1).

-

Phosphate-buffered saline (PBS).

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

-

Flow cytometer or fluorometer.

Procedure:

-

Sample Preparation: Use the bacterial samples prepared and treated with this compound as described in steps 1-3 of the NPN assay protocol.

-

Washing: Pellet the cells by centrifugation and wash with sterile PBS to remove the growth medium. Resuspend in PBS.

-

PI Staining: Add PI to the cell suspension to a final concentration of 2-5 µM. Incubate in the dark at room temperature for 10-15 minutes.

-

Measurement: Analyze the samples using a flow cytometer or measure the fluorescence in a fluorometer (Excitation: ~535 nm, Emission: ~617 nm).

-

Data Analysis: An increase in the PI-positive cell population or overall fluorescence intensity in treated samples compared to the control indicates damage to the inner membrane.

Conclusion

This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. By specifically inhibiting the LptD protein, it disrupts the fundamental process of outer membrane biogenesis, leading to a loss of membrane integrity.[2][5] This not only results in direct bactericidal activity but also permeabilizes the membrane, rendering the pathogen more susceptible to a range of other antibiotic classes.[9][10] The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the continued development and strategic deployment of this novel antimicrobial agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Murepavadin's Immunomodulatory Profile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory effects of Murepavadin (POL7080), a novel peptidomimetic antibiotic. The document is intended for researchers, scientists, and drug development professionals interested in the dual-action mechanism of this compound, which combines direct antimicrobial activity against Pseudomonas aeruginosa with the modulation of the host innate immune response.

Executive Summary

This compound, a host defense peptide (HDP) mimetic, exhibits significant immunomodulatory properties primarily through the activation of mast cells. This activation is mediated by the Mas-related G protein-coupled receptor-X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[1][2][3][4] Upon binding to MRGPRX2, this compound triggers a signaling cascade that results in mast cell degranulation and the release of a variety of pro-inflammatory cytokines and chemokines.[1][3][4] These mediators play a crucial role in the recruitment of immune cells, such as neutrophils and monocytes, to the site of infection, thereby augmenting the host's ability to clear pathogens and potentially promoting wound healing.[1][2] Notably, this compound's activation of MRGPRX2 does not appear to involve β-arrestin recruitment, suggesting a potential for sustained signaling without rapid receptor desensitization.[1][3]

Mechanism of Immunomodulation: MRGPRX2 Signaling Pathway

This compound's immunomodulatory effects are initiated by its interaction with the MRGPRX2 receptor on mast cells. This interaction activates a Gαi/o protein-coupled signaling pathway, leading to a robust and sustained increase in intracellular calcium (Ca²⁺) levels.[1] This elevation in intracellular Ca²⁺ is a critical second messenger that instigates two primary downstream effects: the degranulation of mast cells, releasing pre-stored mediators, and the de novo synthesis and secretion of various cytokines and chemokines.

Quantitative Analysis of Immunomodulatory Effects